![molecular formula C25H20N4O3S2 B2664782 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 923488-66-8](/img/structure/B2664782.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

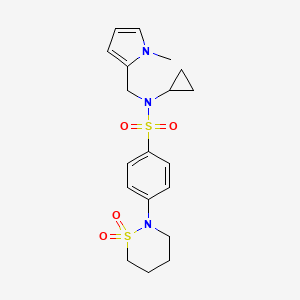

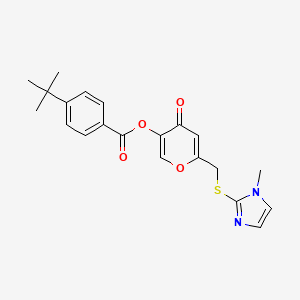

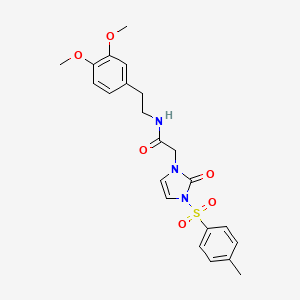

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H20N4O3S2 and its molecular weight is 488.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Selective Inhibition of VEGFR-2

Research on substituted benzamides, particularly focusing on the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), has shown promising results in the development of cancer therapeutics. These compounds demonstrate potent inhibition of VEGFR-2 kinase activity, which is crucial in tumor angiogenesis. The detailed study of these analogues reveals their competitive nature with ATP, exhibiting excellent kinase selectivity and favorable pharmacokinetics, suggesting potential applications in the treatment of lung and colon carcinomas through oral administration (Borzilleri et al., 2006).

Multi-Stimuli Responsive Materials

The development of compounds with aggregation-enhanced emission (AEE) properties is crucial in material science for applications ranging from sensing to optoelectronics. Pyridyl substituted benzamides with specific structural modifications have been found to exhibit luminous properties in both solution and solid states, forming nano-aggregates with enhanced emission. These compounds are responsive to multiple stimuli, including mechanical stress, showcasing potential in developing advanced materials for sensing and display technologies (Srivastava et al., 2017).

Synthesis of Heterocyclic Compounds with Insecticidal Activity

The synthesis of novel heterocyclic compounds incorporating a thiadiazole moiety has demonstrated significant insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These findings suggest the potential application of similar chemical structures in agricultural research, focusing on pest control and management strategies to enhance crop protection and yield (Fadda et al., 2017).

Anti-Inflammatory and Analgesic Agents

The exploration of benzodifuranyl compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties highlights the potential of structurally similar benzamides in medical research. These compounds have shown significant activity as cyclooxygenase inhibitors, offering promising leads for the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Antiviral Activity Against Influenza

The synthesis of benzamide-based heterocycles has been investigated for their antiviral activity, particularly against avian influenza virus H5N1. This research suggests the potential application of similar compounds in developing antiviral agents, contributing to the fight against infectious diseases and enhancing public health security (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S2/c1-33-19-8-3-9-20-23(19)27-25(34-20)28(15-16-5-4-12-26-14-16)24(32)17-6-2-7-18(13-17)29-21(30)10-11-22(29)31/h2-9,12-14H,10-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPZAIZGJFNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)

![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)